molecular formula C17H13ClN4O3S B3017030 5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1334374-19-4

5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3017030
CAS No.: 1334374-19-4
M. Wt: 388.83
InChI Key: XALWLWXCCUZOIF-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13ClN4O3S and its molecular weight is 388.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to 5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have been explored for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, similar in structure, have shown significant antibacterial and moderate antifungal activities, suggesting potential as antimicrobial agents (Chawla et al., 2010). Similarly, another study synthesized related compounds exhibiting antibacterial and antifungal activities, further underscoring the antimicrobial potential of such chemicals (Babu et al., 2013).

Antioxidant Activity

Compounds structurally similar to this compound have also been studied for their antioxidant properties. Research involving analogs of this compound found several potent antioxidants, with some showing higher antioxidant activity than ascorbic acid, highlighting their potential in this field (Tumosienė et al., 2019).

Insecticidal and Antitubercular Activities

The insecticidal potential of analogs containing 1,3,4-oxadiazole rings has been demonstrated, with some compounds showing high effectiveness against certain pests (Qi et al., 2014). Moreover, novel carboxamides with structural similarities have been evaluated for antitubercular activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Marvadi et al., 2020).

Cytotoxic and Anticancer Activities

Studies have also been conducted on the cytotoxic and anticancer properties of compounds related to this compound. For example, novel derivatives containing a 5-phenyl thiophene moiety exhibited anticancer properties, highlighting their potential in cancer research (Adimule et al., 2014). Additionally, thiophene-2-carboxamide derivatives were found to have inhibitory activity against multiple cell lines, suggesting their utility in developing anticancer drugs (Atta et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to the FXa enzyme, inhibiting its activity . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

Inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Pharmacokinetics

The compound has been identified as having good oral bioavailability . This means it can be administered orally without the need for routine coagulation monitoring . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The compound’s action results in excellent in vivo antithrombotic activity . By inhibiting FXa, it decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to a decrease in thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Action Environment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The environment in which the compound acts can influence its action, efficacy, and stability.

Properties

IUPAC Name

5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-13-7-6-12(26-13)15(24)19-17-21-20-16(25-17)10-8-14(23)22(9-10)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWLWXCCUZOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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